molecular formula C9H8N2O4S B5693391 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide

Cat. No. B5693391
M. Wt: 240.24 g/mol
InChI Key: XXBPVDFQGLSIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide, also known as NSC-13316, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antiviral effects, although the exact mechanisms of these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide in scientific research is its diverse range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.

Future Directions

There are several potential future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide in scientific research. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use as an anti-inflammatory or antiviral agent, although further research is needed to fully understand its mechanisms of action in these contexts. Additionally, this compound could be used as a tool for studying various cellular processes, such as gene expression and cellular signaling pathways.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. It has been extensively studied for its potential use as a chemotherapeutic agent in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-16(14,15)11-5-2-3-6-7(4-5)9(13)10-8(6)12/h2-4,11H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBPVDFQGLSIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonylchloride (2.6 ml, 0.034 mol) was added dropwise to a stirred suspension of 4-aminophthalimide (5.0 g, 0.031 mol) in pyridine (50 ml). The mixture was stirred for 48 h under N2 at room temperature, after which time the solid formed was isolated by filtration, washing well with H2O and CH2Cl2 and then dried in vacuo to afford the subtitle compound as a colourless solid (5.67 g, 76%). Rf 0.52 (CH2Cl2/MeOH/0.88NH3 90/10/1, v/v). MS m/z 241 (MH+).
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

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